LogP Comparison vs. Parent Morpholine
The lipophilicity of 4-(2,5-dihydrofuran-3-yl)morpholine, as measured by its calculated LogP, provides a quantitative basis for differentiating it from the unsubstituted morpholine scaffold. The target compound has a calculated LogP of 0.1706 [1], indicating it is more lipophilic than the parent morpholine ring. While a direct experimental measurement for the parent morpholine is not provided in this dataset, the increase in LogP is a predictable outcome of appending a dihydrofuran ring to the morpholine core. This difference can influence membrane permeability and solubility in biological assays, which is a key consideration when selecting building blocks for drug discovery projects.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.1706 |
| Comparator Or Baseline | Morpholine (parent scaffold): LogP (predicted) ≈ -0.86 (from public databases) |
| Quantified Difference | Difference in LogP ≈ +1.03 (more lipophilic) |
| Conditions | Calculated property; specific computational method not specified in source. |
Why This Matters
A higher LogP value correlates with increased passive membrane permeability, which is a crucial parameter in cell-based assays and in vivo studies; selecting a building block with a known LogP allows for more predictable ADME properties in lead optimization.
- [1] 化源网 (Chemsrc). Morpholine,4-(2,5-dihydro-3-furanyl)-. CAS 106183-62-4. Retrieved 2026. View Source
